molecular formula C16H20O3 B173611 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109565-17-5

3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B173611
CAS RN: 109565-17-5
M. Wt: 260.33 g/mol
InChI Key: RCRLOVSDQMDTML-UHFFFAOYSA-N
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Description

“3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 . This compound is a derivative of coumarin .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. One method involves the Pechmann condensation of citric acid and resorcinol . The yield of this reaction was reported to be 24% .


Molecular Structure Analysis

The 2H-chromen-2-one ring system, also known as coumarin, is planar . The compound has been characterized using various spectroscopic techniques including UV/Vis, FTIR, 1H-NMR, 13C-NMR, and MS .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 427.4±40.0 °C at 760 mmHg, and a flash point of 178.7±20.1 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Biological and Pharmaceutical Properties

Coumarins, including 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, are known for their highly valuable biological and pharmaceutical properties . They have been intensively screened for different biological properties .

Anti-HIV Activity

Coumarins have been tested for anti-HIV activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could potentially be used in the development of anti-HIV drugs .

Anticancer Activity

Coumarins have shown potential in anticancer research . They have been tested for anticancer activity, indicating that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in cancer treatment research .

Anti-microbial Activity

Coumarins have been tested for anti-microbial activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-microbial drugs .

Anti-tumor Activity

Coumarins have been tested for anti-tumor activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-tumor drugs .

Antioxidant Activity

Coumarins have been tested for antioxidant activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of antioxidant drugs .

Anti-Alzheimer Activity

Coumarins have been tested for anti-Alzheimer activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-Alzheimer drugs .

Anti-inflammatory Activity

Coumarins have been tested for anti-inflammatory activity . This suggests that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one could be used in the development of anti-inflammatory drugs .

properties

IUPAC Name

3-hexyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRLOVSDQMDTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422207
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS RN

109565-17-5
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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